

Synthesis and Characterization of Pyridin-1-ium butane-1-sulfonate: A Technical Guide

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Compound of Interest

Compound Name: *Pyridin-1-ium butane-1-sulfonate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Pyridin-1-ium butane-1-sulfonate**, a zwitterionic organic compound. This document details a plausible synthetic protocol, outlines key characterization methods, and presents the corresponding data in a clear and accessible format. The information herein is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

Introduction

Pyridin-1-ium butane-1-sulfonate, also known as 4-(pyridin-1-ium-1-yl)butane-1-sulfonate, is a pyridinium salt derivative featuring a butane-1-sulfonate counter-ion covalently attached to the nitrogen atom of the pyridine ring. This internal salt, or zwitterion, structure imparts unique solubility and electronic properties, making it a compound of interest in various chemical applications.

Molecular Structure:

- IUPAC Name: 4-(pyridin-1-ium-1-yl)butane-1-sulfonate[1]
- CAS Number: 21876-43-7[1]
- Molecular Formula: C₉H₁₃NO₃S

- Molecular Weight: 215.27 g/mol

Synthesis Protocol

The synthesis of **Pyridin-1-ium butane-1-sulfonate** is typically achieved through a direct quaternization reaction between pyridine and 1,4-butane sultone. This reaction is a type of nucleophilic ring-opening of the sultone by the nitrogen atom of the pyridine. While a specific detailed protocol for this exact compound is not readily available in published literature, a reliable procedure can be adapted from similar syntheses involving the reaction of heterocyclic amines with 1,4-butane sultone. The following is a proposed experimental protocol.

Reaction Scheme:

Materials and Reagents:

- Pyridine (anhydrous)
- 1,4-Butane sultone
- Anhydrous toluene (or another suitable inert solvent)
- Diethyl ether (for washing)

Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve pyridine (1.0 equivalent) in anhydrous toluene.
- **Addition of Reactant:** To the stirred solution, add 1,4-butane sultone (1.0 equivalent) dropwise at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Isolation of Product:** Upon completion, a white precipitate of **Pyridin-1-ium butane-1-sulfonate** will form. Allow the mixture to cool to room temperature.

- Purification: Collect the solid product by vacuum filtration. Wash the precipitate with copious amounts of diethyl ether to remove any unreacted starting materials.
- Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization Data

The successful synthesis of **Pyridin-1-ium butane-1-sulfonate** is confirmed through various analytical techniques. Commercial suppliers of this compound typically employ a range of methods to ensure its purity and structural integrity.^[1]

Table 1: Physicochemical Properties

Property	Value
Physical Form	Solid
Purity	≥98%
Storage Temperature	Room temperature, under inert atmosphere

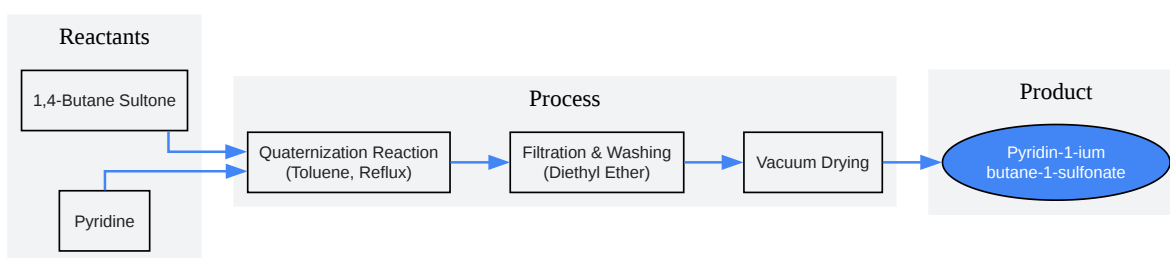
Table 2: Spectroscopic Data

Technique	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the pyridinium ring protons (typically in the δ 8.0-9.0 ppm range) and the protons of the butane chain.
¹³ C NMR	Resonances for the carbon atoms of the pyridinium ring and the butane sulfonate chain.
FTIR (cm ⁻¹)	Characteristic absorption bands for S=O stretching of the sulfonate group (around 1200-1250 cm ⁻¹ and 1040-1080 cm ⁻¹), and C-N stretching of the pyridinium ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (215.27 g/mol).

Note: Specific, experimentally determined spectral data for **Pyridin-1-ium butane-1-sulfonate** is not widely available in the public domain. The expected values are based on the analysis of similar structures.

Experimental Workflows and Logical Relationships

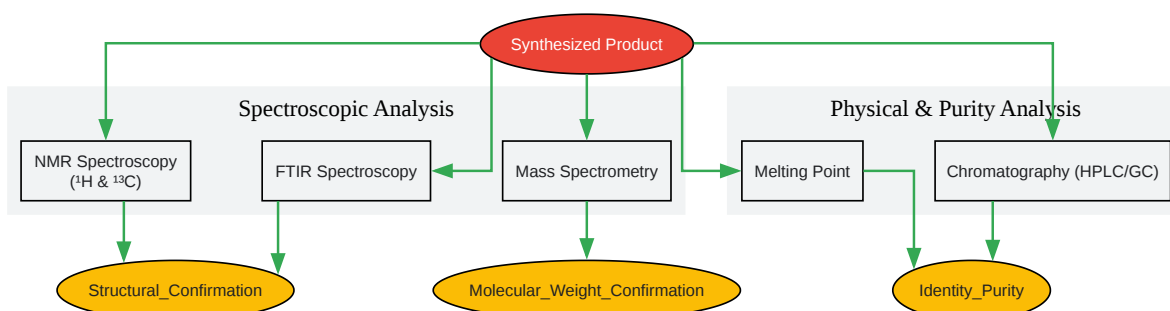
Diagram 1: Synthesis Workflow



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Caption: A flowchart illustrating the key stages in the synthesis of **Pyridin-1-ium butane-1-sulfonate**.

Diagram 2: Characterization Logic



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Caption: The logical flow of analytical techniques used to confirm the structure and purity of the final product.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **Pyridin-1-ium butane-1-sulfonate**. The provided experimental protocol, based on established chemical principles, offers a practical starting point for its laboratory preparation. The outlined characterization methods are essential for verifying the identity, structure, and purity of the synthesized compound. This information is intended to facilitate further research and application of this versatile pyridinium salt.

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References

- 1. 4-(Pyridin-1-ium-1-yl)butane-1-sulfonate [synhet.com]
- To cite this document: BenchChem. [Synthesis and Characterization of Pyridin-1-ium butane-1-sulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592221#synthesis-and-characterization-of-pyridin-1-ium-butane-1-sulfonate]

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